molecular formula C12H9ClO2 B8472726 1-Methoxy-2-naphthoyl chloride

1-Methoxy-2-naphthoyl chloride

Cat. No.: B8472726
M. Wt: 220.65 g/mol
InChI Key: QMUUPQGZXWQYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-naphthoyl chloride is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

1-methoxynaphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H9ClO2/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3

InChI Key

QMUUPQGZXWQYED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using 1-methoxy-2-naphthoic acid (1 g) and thionyl chloride (3 ml), a reaction as that described in Example 24 is carried out to give 1-methoxy-2-naphthoyl chloride, which is allowed to react with 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride (1.8 g). The product is purified by silica gel column chromatography (hexane:acetone=3:2-1:2) and then converted to the hydrochloride in a mixture of ethyl acetate and ethyl ether. Thus-obtained powder is recrystallized from ethyl acetate to afford 1-(1-methoxy-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl) piperazine hydrochloride (1.7 g) as colorless crystals, m.p. 194°-197° C. (decomp.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Oxalyl chloride (118 μL, 1.35 mmol) was added dropwise to a partial solution of 1-methoxy-2-naphthoic acid (3-A) (210 mg, 1.04 mmol) in methylene chloride (2.0 mL). The mixture bubbled for several min and then cleared. After stirring for 3 h at room temperature, the mixture was evaporated in vacuo to give 1-methoxy-2-naphthoyl chloride (3-B). Methylene chloride (5.0 mL) was added followed by methylamine hydrochloride (330 mg, 5.05 mmol) and N,N-diisopropylethylamine (441 μL, 2.53 mmol) and the resulting mixture stirred at room temperature 18 h. Methylene chloride was added and the mixture washed with water, 1N HCl, 10% NaHCO3, brine, dried (MgSO4) and concentrated in vacuo to provide 1-methoxy-N-methyl-2-naphthamide (3-C).
Quantity
118 μL
Type
reactant
Reaction Step One
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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